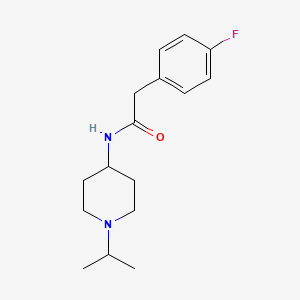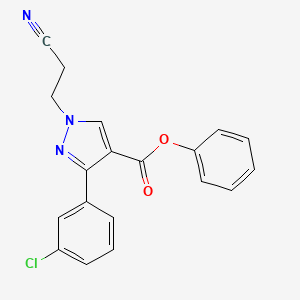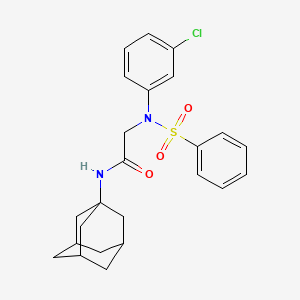![molecular formula C24H14ClN3O4 B4949214 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4949214.png)
2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide, also known as NB-6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NB-6 is a small molecule that belongs to the family of benzoxazole derivatives.
Applications De Recherche Scientifique
2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is its high yield during synthesis. Additionally, this compound has been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. One potential direction is the development of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Other potential applications of this compound include its use as an anti-inflammatory agent and as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of science. The synthesis of this compound is high yielding, and the compound has been extensively studied for its anti-cancer properties. This compound has also been shown to have anti-inflammatory properties and to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide involves the reaction of 2-amino-5-nitrobenzoic acid with 2-(1-naphthyl) benzoxazole-5-carboxylic acid. The resulting compound is then treated with thionyl chloride and chloroacetyl chloride to obtain this compound. The synthesis of this compound has been reported in several scientific journals, and the yield of the compound is high.
Propriétés
IUPAC Name |
2-chloro-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O4/c25-20-10-9-16(28(30)31)13-19(20)23(29)26-15-8-11-22-21(12-15)27-24(32-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVHXHVQDDVMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949171.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)

![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
![methyl 4-(5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4949184.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B4949188.png)

![3,3'-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)imino]dipropanenitrile](/img/structure/B4949208.png)
![1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4949220.png)
